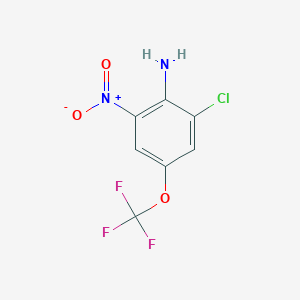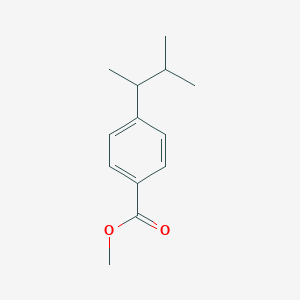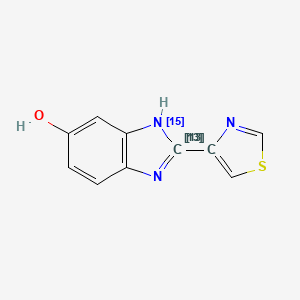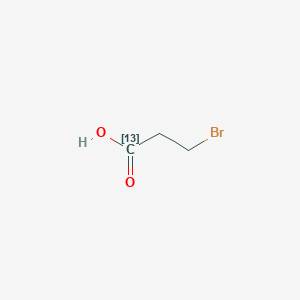
(R)-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, benzylamino group, methoxy group, and hydroxymethyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate typically involves multiple steps, including the protection of amines and the formation of carbamate esters. One common method involves the reaction of benzylamine with tert-butyl chloroformate in the presence of a base to form the corresponding carbamate. The methoxy group can be introduced through methylation reactions, and the hydroxymethyl group can be added via hydroxymethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines can participate in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Contains a benzyl group and is used in similar applications.
Methoxy carbamate: Features a methoxy group and is used in organic synthesis.
Uniqueness
®-tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)(hydroxymethyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a protecting group, participate in various reactions, and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C17H26N2O5 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]-N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C17H26N2O5/c1-17(2,3)24-16(22)19(12-20)14(11-23-4)15(21)18-10-13-8-6-5-7-9-13/h5-9,14,20H,10-12H2,1-4H3,(H,18,21)/t14-/m1/s1 |
Clave InChI |
WVQSVMHCSVPVCR-CQSZACIVSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N(CO)[C@H](COC)C(=O)NCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)N(CO)C(COC)C(=O)NCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13438446.png)





![(3S)-2-[(2S,3S)-2-(3,3-dimethylbutanoylamino)-3-methylpentanoyl]-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B13438471.png)

![2-[[Bis(4-methoxyphenyl)phenylmethoxy]methyl]-6-[(6-chloro-2-methoxy-9-acridinyl)amino]-1-hexanol](/img/structure/B13438484.png)
![[9-(10-aminodecyl)-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13438491.png)


![(Z)-but-2-enedioic acid;2-[2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]pyridin-3-yl]-5-ethyl-7-methoxy-3,1-benzoxazin-4-one](/img/structure/B13438503.png)
![N-(3-Cyclopropyl-1-Phenyl-1h-Pyrazol-5-Yl)-2-{4-[3-Methoxy-4-(4-Methyl-1h-Imidazol-1-Yl)phenyl]-1h-1,2,3-Triazol-1-Yl}acetamide](/img/structure/B13438506.png)
